3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone
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Overview
Description
(4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes both iodinated phenyl and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone typically involves multi-step organic reactions. One common approach is the iodination of a phenol derivative followed by coupling with a benzofuran derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodinated phenyl ring can be reduced to remove the iodine atoms.
Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the iodine atoms with an amine group can produce an amine derivative of the original compound.
Scientific Research Applications
(4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine atoms, used in dye and herbicide production.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in PVC plastics.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive applications like toys and medical devices.
Uniqueness
(4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone is unique due to its combination of iodinated phenyl and benzofuran structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of new therapeutic agents or advanced materials.
Properties
CAS No. |
73343-72-3 |
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Molecular Formula |
C24H18I2O3 |
Molecular Weight |
608.2 g/mol |
IUPAC Name |
(4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C24H18I2O3/c1-12-8-13(2)20(14(3)9-12)24-21(16-6-4-5-7-19(16)29-24)22(27)15-10-17(25)23(28)18(26)11-15/h4-11,28H,1-3H3 |
InChI Key |
GEFNTZNJBUTNET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)I)O)I)C |
Origin of Product |
United States |
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